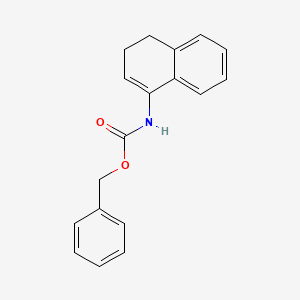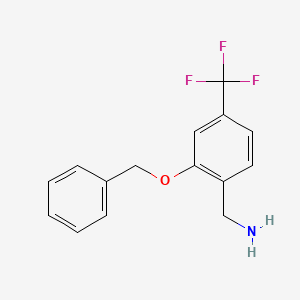
3-Fluoro-6-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-6-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of both fluorine and iodine atoms on the quinoline ring, specifically at the 3rd and 6th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-iodoquinoline typically involves the introduction of fluorine and iodine atoms onto the quinoline ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring, followed by the iodination at the desired position. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution and iodination reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: Both the fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: The iodine atom in this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-6-iodoquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-iodoquinoline in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, while the iodine atom provides a site for further functionalization. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroquinoline: Lacks the iodine atom but shares similar fluorine substitution.
6-Iodoquinoline: Lacks the fluorine atom but shares similar iodine substitution.
3,6-Difluoroquinoline: Contains two fluorine atoms instead of one fluorine and one iodine.
Uniqueness
3-Fluoro-6-iodoquinoline is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H5FIN |
|---|---|
Molecular Weight |
273.05 g/mol |
IUPAC Name |
3-fluoro-6-iodoquinoline |
InChI |
InChI=1S/C9H5FIN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H |
InChI Key |
UHTFWMHOTYVJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11845077.png)
![tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845088.png)
![Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B11845089.png)
![5-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11845093.png)


![(4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane](/img/structure/B11845108.png)
amino}-4-methoxyphenyl)prop-2-enamide](/img/structure/B11845119.png)


![(R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B11845144.png)



